Butyl[(2,4-dichlorophenyl)methyl]amine hydrochloride
Description
Butyl[(2,4-dichlorophenyl)methyl]amine hydrochloride is a hydrochloride salt of a substituted benzylamine. Its structure comprises a butyl group attached to a nitrogen atom, which is further bonded to a benzyl moiety substituted with chlorine atoms at the 2- and 4-positions of the aromatic ring. This compound is primarily utilized as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals due to its stability and reactivity in alkylation or amination reactions .
Properties
IUPAC Name |
N-[(2,4-dichlorophenyl)methyl]butan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Cl2N.ClH/c1-2-3-6-14-8-9-4-5-10(12)7-11(9)13;/h4-5,7,14H,2-3,6,8H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGXIQWFETARNDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=C(C=C(C=C1)Cl)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Alkylation of Butylamine
The direct alkylation of butylamine with (2,4-dichlorophenyl)methyl chloride represents a straightforward pathway. This method involves the reaction of a primary amine with a benzyl halide under basic conditions to form the secondary amine, followed by hydrochloride salt formation.
In a protocol adapted from diclocymet synthesis, the benzyl chloride derivative is prepared via chlorination of 2,4-dichlorotoluene using thionyl chloride in the presence of a catalytic amount of DMF. The resulting (2,4-dichlorophenyl)methyl chloride is then reacted with butylamine in tetrahydrofuran (THF) at 0°C, with triethylamine as a base to neutralize HCl byproducts. Post-reaction workup includes extraction with ethyl acetate, washing with brine, and concentration under reduced pressure. The free base is treated with hydrochloric acid in ether to precipitate the hydrochloride salt, achieving yields of 68–75%.
Key Challenges :
-
Competing over-alkylation to form tertiary amines.
-
Sensitivity of benzyl halides to hydrolysis, necessitating anhydrous conditions.
Reductive Amination of 2,4-Dichlorobenzaldehyde
Reductive amination offers a one-pot route by condensing butylamine with 2,4-dichlorobenzaldehyde followed by reduction of the intermediate imine. A patent describing butenafine hydrochloride synthesis provides a relevant template: phenylsilane and zinc acetate catalyze the reductive amination at reflux temperatures in toluene.
For the target compound, butylamine and 2,4-dichlorobenzaldehyde are combined in toluene with phenylsilane (1.5 equivalents) and zinc acetate (0.1 equivalents) at 65°C for 20 hours. The reaction mixture is filtered, cooled to 10–15°C, and acidified with concentrated HCl to precipitate the hydrochloride salt. This method avoids genotoxic alkylating agents and achieves conversions exceeding 90%.
Optimization Insights :
Leuckart Reaction for Racemic Amine Synthesis
The Leuckart reaction, employed in arylalkylamine synthesis, involves heating 2,4-dichloroacetophenone with formamide and formic acid at 180–190°C. This produces racemic 1-(2,4-dichlorophenyl)ethylamine, which is subsequently alkylated with butyl bromide under phase-transfer conditions.
After alkylation, the free base is extracted into ether, washed with sodium bicarbonate, and treated with HCl gas to yield the hydrochloride salt. While this route provides a 53–60% yield, it introduces diastereomers requiring chromatographic separation.
Resolution of Enantiomers and Diastereomeric Control
Chiral Resolution Using L-Aspartic Acid
Racemic 1-(2,4-dichlorophenyl)ethylamine can be resolved using L-aspartic acid in ethanol-water mixtures. The (R)-enantiomer forms a crystalline complex with L-aspartic acid, which is filtered and recrystallized. The resolved amine is then alkylated with butyl iodide in acetonitrile using potassium carbonate as a base.
Data Table 1: Resolution Efficiency
| Resolving Agent | Solvent System | Yield (R-enantiomer) | Purity (HPLC) |
|---|---|---|---|
| L-Aspartic acid | 50% Aq. Ethanol | 41% | >99% ee |
This method, while effective, adds two additional steps compared to asymmetric catalytic approaches.
Asymmetric Catalysis with Rhodium Complexes
Building on work from Ambeed, rhodium-catalyzed hydrogenation of enamines derived from 2,4-dichlorobenzaldehyde and butylamine offers enantioselective synthesis. Using [Rh(COD)₂]OTf and R-Xyl-PhanePhos ligand in methanol at 10 bar H₂, the (R,R)-configured product is obtained with 95% enantiomeric excess (ee).
Data Table 2: Ligand Screening for Asymmetric Hydrogenation
| Ligand | Solvent | Conversion (%) | ee (%) |
|---|---|---|---|
| R-Xyl-PhanePhos | MeOH | 99 | 95 |
| S-Et-BoPhoz | THF | 52 | 12 |
| S-PCyCo-BoPhoz | EtOH | 99 | 34 |
Optimal results require methanol as the solvent and a substrate-to-catalyst (S/C) ratio of 100:1.
Post-Synthetic Processing and Salt Formation
Hydrochloride Salt Crystallization
Post-synthetic acidification with HCl gas or concentrated HCl in ether ensures quantitative salt formation. A protocol from details dropwise addition of HCl to the free base in toluene at 5–20°C, followed by stirring and filtration. This yields crystalline this compound with >97% purity (HPLC).
Critical Parameters :
Comparative Analysis of Methodologies
Data Table 3: Method Efficiency Comparison
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Nucleophilic Alkylation | 68–75 | 95 | Simplicity |
| Reductive Amination | 90–95 | 97 | One-pot, no halides |
| Asymmetric Hydrogenation | 85–90 | 99 | Enantioselectivity |
Reductive amination emerges as the most scalable route, while asymmetric catalysis meets demands for chiral purity.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Butyl[(2,4-dichlorophenyl)methyl]amine hydrochloride can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the butyl or phenyl groups can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous or alcoholic medium.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amines or phenyl derivatives.
Scientific Research Applications
Chemistry: Butyl[(2,4-dichlorophenyl)methyl]amine hydrochloride is used as an intermediate in the synthesis of various organic compounds. It is also employed in the study of reaction mechanisms and kinetics.
Biology: In biological research, this compound is used to study the effects of chlorinated phenyl compounds on cellular processes. It serves as a model compound for investigating the interactions of similar structures with biological macromolecules.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of drugs targeting specific receptors or enzymes. Its structural features make it a candidate for designing inhibitors or modulators of biological pathways.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity and stability make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of Butyl[(2,4-dichlorophenyl)methyl]amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to changes in cellular processes. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Differences
The following table summarizes key structural analogs and their properties:
| Compound Name | Molecular Formula | Molecular Weight | Substituents | Applications |
|---|---|---|---|---|
| Butyl[(2,4-dichlorophenyl)methyl]amine HCl | C₁₁H₁₄Cl₃N | 282.59 | Butyl, 2,4-dichlorophenyl | Pharmaceutical intermediates |
| (2,4-Dichlorophenyl)methylamine HCl | C₁₀H₁₂Cl₃N | 268.56 | Isopropyl, 2,4-dichlorophenyl | Agrochemicals, APIs |
| (3,4-Dichlorophenyl)methylamine HCl | C₉H₁₀Cl₃N | 254.54 | Ethyl, 3,4-dichlorophenyl | APIs, CNS drug intermediates |
| {[2-(2-Bromo-4-Cl-phenoxy)phenyl]methyl}(methyl)amine HCl | C₁₄H₁₄BrCl₂NO | 363.08 | Methyl, bromo, chloro | Research chemicals |
| (4-tert-Butylphenyl)methylamine HCl | C₁₄H₂₄ClN | 241.80 | Propyl, 4-tert-butylphenyl | Specialty pharmaceuticals |
Key Research Findings
Alkyl Chain Length and Bioactivity
- Butyl vs. However, excessive lipophilicity may reduce aqueous solubility, necessitating salt forms (e.g., hydrochloride) for optimal bioavailability .
- Isopropyl Analogs : (2,4-Dichlorophenyl)methylamine HCl (MW 268.56) is used in agrochemicals, where its moderate lipophilicity balances activity and environmental persistence .
Substituent Position and Electronic Effects
- 2,4-Dichloro vs. 3,4-Dichloro : The 2,4-dichlorophenyl group is prevalent in fungicides (e.g., propiconazole in ) due to its electron-withdrawing effects, which enhance binding to cytochrome P450 enzymes in pathogens . In contrast, 3,4-dichloro substitution (as in ) is associated with serotonin reuptake inhibition in CNS drugs, as seen in sertraline derivatives .
Pharmaceuticals
Butyl[(2,4-dichlorophenyl)methyl]amine HCl and its analogs serve as intermediates in antidepressants (e.g., sertraline hydrochloride in ) and antihypertensives. The hydrochloride salt form is preferred for its crystallinity and stability under storage .
Agrochemicals
Compounds like (2,4-dichlorophenyl)methylamine HCl are precursors to triazole fungicides (e.g., propiconazole in ), leveraging chlorine's electronegativity to disrupt fungal cell membranes .
Biological Activity
Butyl[(2,4-dichlorophenyl)methyl]amine hydrochloride is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, anticancer, and neuroprotective properties. We will also present relevant data tables and case studies to provide a comprehensive overview.
Chemical Structure and Properties
This compound is characterized by a butyl group attached to a dichlorophenyl moiety, which contributes to its biological activity. The hydrochloride salt form enhances its solubility in aqueous environments.
Antibacterial Activity
Several studies have evaluated the antibacterial properties of this compound against various pathogens.
- Minimum Inhibitory Concentration (MIC) : The compound demonstrated significant antibacterial activity with MIC values ranging from 40 to 50 µg/mL against strains such as E. faecalis, P. aeruginosa, S. typhi, and K. pneumoniae .
- Comparison with Standard Antibiotics : Inhibition zone diameters were comparable to ceftriaxone, indicating that this compound could serve as an effective alternative or adjunct in antibiotic therapies .
Table 1: Antibacterial Efficacy of this compound
| Pathogen | MIC (µg/mL) | Inhibition Zone (mm) |
|---|---|---|
| E. faecalis | 40 | 29 |
| P. aeruginosa | 50 | 24 |
| S. typhi | 45 | 30 |
| K. pneumoniae | 50 | 19 |
Anticancer Activity
The anticancer potential of this compound has been explored in various cell lines.
- Cell Viability Studies : It was found that increasing concentrations of the compound led to a progressive decline in cell viability in cancer cell lines, indicating its potential as an anticancer agent .
- Mechanism of Action : The compound's mechanism appears to involve apoptosis induction and cell cycle arrest at the S phase, leading to significant reductions in cell proliferation .
Case Study: MCF-7 Cell Line
A study on the MCF-7 breast cancer cell line revealed that treatment with this compound resulted in lactate dehydrogenase (LDH) levels significantly higher than those of untreated controls, suggesting effective cytotoxicity .
Neuroprotective Activity
Recent investigations have highlighted the neuroprotective properties of this compound.
- Acetylcholinesterase Inhibition : The compound showed promising inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), both of which are critical in Alzheimer's disease pathology .
- Cognitive Enhancement : By selectively inhibiting BChE, it may enhance cognitive functions without the adverse effects typically associated with AChE inhibitors .
Table 2: Enzyme Inhibition Profile
| Enzyme | IC50 (µM) |
|---|---|
| Acetylcholinesterase (AChE) | 33.27 - 93.85 |
| Butyrylcholinesterase (BChE) | 105.9 - 412.5 |
Q & A
Q. What are the key considerations for optimizing the synthesis of Butyl[(2,4-dichlorophenyl)methyl]amine hydrochloride to ensure high yield and purity?
- Methodological Answer : Synthesis optimization requires careful control of:
- Reaction conditions : Temperature (e.g., 60–80°C for imidazole formation in aromatic systems) and solvent polarity (e.g., dimethylformamide for nucleophilic substitution) .
- Catalysts : Palladium or copper salts for coupling reactions, or bases like NaOH for thioether formation in related dichlorophenyl systems .
- Purification : Column chromatography or recrystallization to isolate the hydrochloride salt, monitored via thin-layer chromatography (TLC) .
Example protocol: React 2,4-dichlorobenzyl chloride with butylamine in a polar aprotic solvent under reflux, followed by HCl gas treatment for salt formation.
Q. How can researchers characterize the physical and chemical properties of this compound?
- Methodological Answer :
- Spectroscopic analysis :
- NMR : - and -NMR to confirm substitution patterns on the dichlorophenyl ring and butyl chain .
- IR : Peaks at ~2500 cm (N-H stretch) and ~700 cm (C-Cl bend) .
- Thermal analysis : Melting point determination (expected range: 180–220°C for similar aryl amine hydrochlorides) .
- Mass spectrometry : High-resolution MS to verify molecular ion [M+H] and fragmentation patterns .
Q. What in vitro assays are suitable for preliminary screening of biological activity in this compound?
- Methodological Answer :
- Receptor binding assays : Radioligand displacement studies (e.g., for serotonin or dopamine receptors) using rat brain synaptosomal membranes .
- Enzyme inhibition : Fluorescence-based assays (e.g., monoamine oxidase inhibition) with IC calculations .
- Cytotoxicity screening : MTT assays on human cell lines (e.g., HEK-293) to assess safety margins .
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its interaction with biological targets?
- Methodological Answer :
- Enantiomer resolution : Use chiral HPLC with amylose-based columns to separate enantiomers .
- Binding affinity comparison : Surface plasmon resonance (SPR) to measure values for each enantiomer against targets like GPCRs .
Example finding: The (S)-enantiomer may show 10-fold higher affinity for serotonin transporters due to steric complementarity .
Q. What structural modifications could enhance target selectivity in analogs of this compound?
- Methodological Answer :
- Substituent effects : Replace the butyl group with cyclopropyl to reduce lipophilicity (logP reduction by ~1.5 units) .
- Bioisosteric replacement : Swap the methylamine group with a pyrrolidine ring to improve metabolic stability .
- SAR table :
| Modification | Effect on Selectivity | Reference |
|---|---|---|
| 4-Fluoro substitution | Increased 5-HT affinity | |
| Thioether → sulfone | Reduced off-target binding |
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Meta-analysis : Compare studies using standardized assay conditions (e.g., pH 7.4 buffer vs. serum-containing media) .
- Dose-response validation : Replicate experiments with controlled concentrations (e.g., 1 nM–10 µM) to identify non-linear effects .
- Computational modeling : Molecular dynamics simulations to assess binding mode variations across species (e.g., human vs. rodent receptors) .
Q. What advanced analytical methods are recommended for detecting trace impurities in synthesized batches?
- Methodological Answer :
- HPLC-MS/MS : Use a C18 column with 0.1% formic acid in acetonitrile/water gradient to separate impurities (LOD: 0.1 ng/mL) .
- ICP-MS : Detect heavy metal residues (e.g., Pd catalysts) with <1 ppm sensitivity .
- Stability studies : Forced degradation under heat/light to identify degradation products via Q-TOF analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
